Iodomethylbenzene

Overview

Description

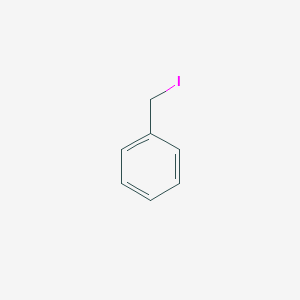

Iodomethylbenzene (CAS: 620-05-3), also known as benzyl iodide, is an organoiodine compound with the molecular formula C₇H₇I and a molecular weight of 218.035 g/mol . It is characterized by a benzene ring substituted with a methyl group bearing an iodine atom. Key physical properties include:

It is primarily used as a multifunctional initiator in polymerization reactions due to its high reactivity, particularly in cryogel synthesis, where it outperforms bromine-based counterparts in initiation speed . Safety data classify it under UN 2653 (Hazard Class 6.1(a)) for transportation, indicating toxicity risks .

Mechanism of Action

Target of Action

Iodomethylbenzene, also known as benzyl iodide , is a chemical compound with the formula C7H7I . It is primarily used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution or elimination reactions .

Mode of Action

This compound acts as an electrophile, reacting with nucleophiles in substitution reactions . The iodine atom attached to the benzyl group is a good leaving group, making the carbon it’s attached to susceptible to attack by nucleophiles . This allows for the introduction of various functional groups into the benzyl position .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the nucleophile it reacts with . For instance, in the presence of a strong base, this compound can undergo elimination to form styrene, a key intermediate in the production of polystyrene .

Pharmacokinetics

As a small, non-polar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . Due to its reactivity, it may also undergo metabolic transformations in the body

Result of Action

The result of this compound’s action is the formation of a new carbon-nitrogen or carbon-carbon bond, depending on the nucleophile . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and dyes .

Action Environment

The action of this compound is influenced by several environmental factors, including temperature, solvent, and the presence of other reagents . For instance, the rate of reaction can increase with temperature . The choice of solvent can also affect the reaction rate and selectivity . Additionally, the presence of other reagents can lead to side reactions .

Biochemical Analysis

Biochemical Properties

It is known that alkylbenzenes, such as Iodomethylbenzene, are activated towards oxidation at the benzylic position . This is because free radicals are stabilized at that position through resonance . The weak C-H bonds at the benzylic position can form benzylic halides under radical conditions .

Molecular Mechanism

It is known that benzylic halides, such as those that can be formed from this compound, undergo the typical reactions of alkyl halides

Biological Activity

Iodomethylbenzene, also known as iodobenzene or benzyl iodide, is an organic compound with the formula CHI. It is characterized by the presence of an iodomethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique biological activities and chemical properties.

This compound is a colorless liquid that is soluble in organic solvents. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing complex organic molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted the effectiveness of halogenated compounds, including iodomethyl derivatives, against various phytopathogenic fungi. The activity was found to depend significantly on the position and nature of substituents on the aromatic ring. For instance, compounds with ortho-substituted halogens demonstrated higher antifungal activity compared to their para- or meta-substituted counterparts .

Table 1: Antifungal Activity of Halogenated Compounds

| Compound | Activity (%) | Comparison Standard |

|---|---|---|

| This compound | 56.4 | SA |

| 2-Iodobenzene | 93.9 | TBZ |

| 4-Iodobenzene | 48.5 | SA |

Cytotoxicity

In addition to its antifungal properties, this compound has been studied for its cytotoxic effects on cancer cells. One study reported that derivatives of iodobenzene were effective in inhibiting the growth of certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve the formation of reactive iodine species that can induce oxidative stress within cells .

Case Study: Cytotoxic Effects on Cancer Cells

A specific investigation into the cytotoxicity of this compound derivatives revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values :

- This compound: 45 µM (HeLa), 50 µM (MCF-7).

- Comparison with standard chemotherapeutics showed lower IC50 values for some iodinated derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of iodine allows for unique interactions with biological macromolecules, potentially enhancing binding affinity to target sites.

- Oxidative Stress Induction : this compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in sensitive cell lines.

- Nucleophilic Substitution Reactions : The electrophilic nature of the iodomethyl group facilitates reactions with nucleophiles in biological systems, which may alter metabolic pathways.

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Organic Compounds

Iodomethylbenzene serves as a versatile building block in the synthesis of a wide range of organic compounds. Its derivatives, such as bis(iodomethyl)benzene, are particularly useful in the preparation of polycyclic aromatic hydrocarbons and metacyclophanes. For instance, 1,2-bis(iodomethyl)benzene has been employed in the synthesis of aromatic spacers and ionene polymers due to its unique structural properties .

1.2 Polymer Formation

The compound is also utilized in polymer chemistry. The derivatives of this compound have been shown to facilitate the formation of various polymers through metathesis reactions, which can lead to materials with specific electronic and mechanical properties .

Catalysis

2.1 Hypervalent Iodine-Catalyzed Reactions

Recent studies have demonstrated the efficacy of hypervalent iodine species derived from this compound in catalyzing various organic transformations. These include amide and alkene coupling reactions, which are crucial for forming complex molecular architectures . The ability to use this compound in these reactions highlights its importance in modern synthetic methodologies.

2.2 Carboxymethylation Reactions

This compound is involved in carboxymethylation reactions catalyzed by palladium-triphenylphosphine complexes. These reactions have been studied extensively to understand their kinetics and mechanisms, revealing insights into how substituents on the benzene ring influence reaction rates and selectivity .

Crystal Engineering

3.1 Structural Studies

The crystal structures of various this compound derivatives have been investigated to understand their packing and interactions at the molecular level. Studies on 1,2-bis(iodomethyl)benzene and 1,3-bis(iodomethyl)benzene reveal significant insights into their supramolecular features, including hydrogen bonding and π-π stacking interactions . Such studies are essential for the development of new materials with tailored properties.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing iodomethylbenzene, and how can purity be validated?

- Methodology : this compound is typically synthesized via halogen exchange (e.g., Finkelstein reaction) using benzyl chloride and sodium iodide in acetone. Purification involves distillation under reduced pressure. Characterization requires 1H/13C NMR to confirm substitution patterns and GC-MS to verify purity (>98%). For reproducibility, document solvent ratios, reaction times, and temperature controls .

Q. Which spectroscopic techniques are most effective for characterizing this compound in reaction mixtures?

- Methodology : Use 1H NMR to identify the benzylic proton (δ ~4.3 ppm) and aromatic protons (δ ~7.3 ppm). IR spectroscopy confirms C-I stretches (500–600 cm⁻¹). For trace analysis, combine HPLC with UV detection (λ = 254 nm) to separate this compound from byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and secondary containment for spills. Monitor iodine release via iodometric titration. Toxicity data gaps (e.g., chronic exposure effects) require referencing analogous aryl halides for risk assessment .

Q. How can this compound’s reactivity in nucleophilic substitution (SN2) be optimized?

- Methodology : Vary polar aprotic solvents (DMF, DMSO) to enhance reaction rates. Track kinetics using GC-MS or conductivity measurements . Compare leaving-group abilities (e.g., Cl⁻ vs. I⁻) under controlled temperatures (25–80°C) .

Advanced Research Questions

Q. How can computational models (DFT, MD) predict this compound’s behavior in catalytic systems?

- Methodology : Use Gaussian or ORCA for DFT calculations to map transition states in SN2 mechanisms. Validate with experimental kinetic isotope effects (KIEs). Compare solvation models (COSMO-RS) to experimental solvent effects .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated cross-couplings?

- Methodology : Systematically replicate conditions from literature (e.g., catalyst loading, solvent purity). Use Design of Experiments (DoE) to isolate variables. Publish negative results to clarify discrepancies, adhering to FAIR data principles .

Q. How do steric and electronic effects influence this compound’s selectivity in multi-component reactions?

- Methodology : Synthesize derivatives (e.g., electron-donating/-withdrawing substituents) and analyze via Hammett plots . Pair with X-ray crystallography to correlate spatial arrangements with reactivity trends .

Q. What biomarkers or assays detect this compound’s environmental persistence?

- Methodology : Deploy LC-HRMS for trace quantification in soil/water. Assess biodegradation via microbial consortia (e.g., Pseudomonas spp.) in batch reactors. Reference EPA guidelines for ecological risk modeling .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate this compound’s conformational dynamics?

- Methodology : Acquire 2D NMR spectra in deuterated solvents (CDCl₃) at varied temperatures. Compare coupling constants (J-values) with DFT-predicted geometries to infer rotational barriers .

Q. What meta-analysis frameworks are suitable for synthesizing fragmented data on this compound’s applications?

- Methodology : Apply PRISMA guidelines for systematic reviews. Use VOSviewer to map keyword co-occurrence in 100+ studies. Highlight gaps (e.g., enantioselective reactions) for future research agendas .

Q. Methodological Considerations

- Literature Reviews : Critically evaluate primary sources (e.g., J. Org. Chem.) to identify synthesis or mechanistic gaps. Avoid "inductive fallacies" by contextualizing findings within broader reaction paradigms .

- Data Presentation : Use tables to compare yields/conditions across studies. Figures should integrate spectral data with mechanistic pathways. Avoid redundant raw data; emphasize analyzed trends .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional safety protocols for halogenated compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodobenzene (C₆H₅I)

- Molecular Weight : 204.01 g/mol .

- Reactivity : Less reactive in nucleophilic substitutions compared to benzyl iodide due to the absence of a benzyl position. Iodobenzene is often used in aryl coupling reactions (e.g., Suzuki-Miyaura) rather than as a polymerization initiator .

- Physical Properties : Lower boiling point (188–189 °C) and density (1.83 g/cm³) than benzyl iodide .

1-Iodo-2-methylbenzene (C₇H₇I, o-Iodotoluene)

- Structure : Methyl and iodine substituents in the ortho position on the benzene ring.

- Molecular Weight : 218.037 g/mol .

- Reactivity : Similar molecular weight to benzyl iodide but distinct reactivity due to steric hindrance from the ortho-methyl group. This hinders its utility in polymerization initiators compared to benzyl iodide .

Iodomethane (CH₃I)

- Structure : Simplest alkyl iodide.

- Molecular Weight : 141.94 g/mol .

- Applications : Used as a methylating agent in organic synthesis. Unlike benzyl iodide, it is a volatile liquid (boiling point: 42 °C) with well-documented toxicity, including thyroid disruption and developmental effects .

- Regulatory Status : Subject to EPA registration due to its environmental and health risks, whereas benzyl iodide lacks detailed toxicological data .

4-Iodo-1-methoxy-2-methylbenzene (C₈H₉IO)

- Structure : Methoxy and methyl groups in addition to iodine.

- Reactivity : Enhanced stability due to electron-donating methoxy groups, reducing its suitability for rapid initiation in polymerization. Primarily used in pharmaceutical intermediates .

Comparative Data Table

Key Research Findings

Reactivity in Polymerization : Benzyl iodide exhibits faster initiation rates compared to bromine-based initiators, attributed to the weaker C-I bond (bond dissociation energy ~55 kcal/mol vs. C-Br ~70 kcal/mol) .

Environmental Persistence : Benzyl iodide was detected in aerobic membrane bioreactor (MBR) effluents at 5.3% of total aryl compounds, indicating partial degradation during wastewater treatment .

Synthetic Accessibility : Benzyl iodide can be synthesized from toluene or benzyl azide with yields up to 95% , making it more accessible than iodobenzene (typically synthesized via diazotization) .

Preparation Methods

Reductive Iodination of Aryl Aldehydes Using H₃PO₃/I₂

The reductive iodination of aryl aldehydes represents a metal-free, one-pot strategy for synthesizing iodomethylbenzene derivatives. Developed by Lv et al. (2021), this method employs phosphorous acid (H₃PO₃) as both a reducing agent and promoter, alongside elemental iodine (I₂) .

Reaction Mechanism and Conditions

Aryl aldehydes undergo iodination via a two-step process:

-

Reduction of the aldehyde group to a benzyl alcohol intermediate by H₃PO₃.

-

Iodination of the alcohol intermediate by I₂ under mild heating (60–80°C) in a protective atmosphere (e.g., nitrogen) .

The reaction proceeds in solvents such as acetonitrile or dichloromethane, achieving yields up to 94%. For example, benzaldehyde converts to this compound in 92% yield under optimized conditions .

Advantages and Limitations

-

Advantages :

-

Avoids expensive transition-metal catalysts.

-

Utilizes inexpensive, green reagents (H₃PO₃ costs ~$50/kg vs. $500/kg for silanes).

-

Scalable for industrial production due to simple workup.

-

-

Limitations :

Table 1: Optimization of H₃PO₃/I₂ Reductive Iodination

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Temperature | 80°C | 85–94% |

| H₃PO₃:I₂ Molar Ratio | 1:1.2 | 78–92% |

| Solvent | Acetonitrile | 88–94% |

Sodium Borohydride-Iodine Mediated Reduction

This method, patented in 2020, leverages sodium borohydride (NaBH₄) as a mild reducing agent to convert benzyl alcohol derivatives to this compound .

Procedure and Scope

Benzyl alcohol reacts with NaBH₄ and I₂ in tetrahydrofuran (THF) at room temperature:

The reaction completes within 2 hours, yielding 89% this compound. Substituted benzyl alcohols (e.g., 4-chlorobenzyl alcohol) react similarly, with yields averaging 75–85% .

Key Considerations

-

Stoichiometry : Excess I₂ (1.5 equiv) ensures complete conversion.

-

Safety : NaBH₄ must be added gradually to prevent exothermic decomposition.

Table 2: Performance of NaBH₄/I₂ Method

| Substrate | Yield (%) | Reaction Time |

|---|---|---|

| Benzyl alcohol | 89 | 2 hours |

| 4-Methylbenzyl alcohol | 82 | 2.5 hours |

| 4-Nitrobenzyl alcohol | 68 | 3 hours |

Copper-Catalyzed Halogenation of Benzyl Alcohols

A 2020 patent describes a copper(I) iodide (CuI) complex catalyzing the direct conversion of benzyl alcohols to this compound using potassium iodide (KI) .

Catalytic System and Conditions

The catalyst, a diphospho-ortho-carborane CuI complex, enables the reaction:

Reactions proceed in dimethylformamide (DMF) at 100°C for 6 hours, yielding 78–84% this compound. The catalyst loading is low (2 mol%), enhancing cost efficiency .

Industrial Relevance

-

Turnover Number (TON) : 42 (superior to Pd-based systems).

-

Waste Reduction : Generates only KOH as a byproduct, amenable to neutralization.

Table 3: Copper-Catalyzed Method Optimization

| Condition | Value | Yield (%) |

|---|---|---|

| Temperature | 100°C | 78–84 |

| KI Equiv | 1.2 | 82 |

| Catalyst Loading | 2 mol% | 84 |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| H₃PO₃/I₂ Reductive Iodination | 94 | 120 | High | Low (no heavy metals) |

| NaBH₄/I₂ Reduction | 89 | 200 | Moderate | Moderate (boron waste) |

| CuI-Catalyzed Halogenation | 84 | 180 | High | Low (reusable catalyst) |

Properties

IUPAC Name |

iodomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQJERLRPWUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I | |

| Record name | BENZYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060715 | |

| Record name | Benzene, (iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Low-melting crystals or a colorless liquid. Melting point 34.1 °C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes., Low-melting solid or colorless liquid; [CAMEO] | |

| Record name | BENZYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

620-05-3 | |

| Record name | BENZYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (iodomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859JV557EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.